molecular formula C7H10F2O2 B8218809 (1S)-3,3-difluorocyclohexane-1-carboxylic acid

(1S)-3,3-difluorocyclohexane-1-carboxylic acid

Cat. No.: B8218809
M. Wt: 164.15 g/mol
InChI Key: GSVZSOJKYXYXAX-YFKPBYRVSA-N
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Description

(1S)-3,3-Difluorocyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring two fluorine atoms at the 3-position and a carboxylic acid group at the 1-position. Fluorinated cyclohexanes are often employed to enhance metabolic stability, modulate lipophilicity, and improve target binding in drug design . The (1S)-configuration likely influences its stereochemical interactions with biological targets, though specific activity data remain uncharacterized in the available sources.

Properties

IUPAC Name

(1S)-3,3-difluorocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZSOJKYXYXAX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Fluorination Using DAST

The introduction of fluorine atoms at the 3,3-positions of the cyclohexane ring is typically achieved via fluorinating agents such as diethylaminosulfur trifluoride (DAST). In a representative procedure, a cyclohexene precursor undergoes epoxidation followed by DAST-mediated fluorination at −78°C to 0°C. This stepwise approach ensures regioselectivity, with yields ranging from 71% to 87% depending on the substrate’s steric hindrance. For example, DAST reacts with hydroxylated intermediates to replace hydroxyl groups with fluorine while preserving the carboxylic acid moiety at the 1-position.

Reaction Conditions Table

ParameterValueSource
Temperature−78°C to 0°C
SolventDichloromethane (DCM)
Fluorinating AgentDAST (1.5–2.0 equiv)
Yield71–87%

Electrophilic Fluorination with Selectfluor

Alternative methods employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for electrophilic fluorination. This approach is advantageous for substrates sensitive to strong bases, as Selectfluor operates under mild acidic conditions (pH 4–6). However, over-fluorination remains a challenge, necessitating precise stoichiometric control. Studies report a 65% yield for 3,3-difluorocyclohexane-1-carboxylic acid using this method, with residual monofluorinated byproducts requiring chromatographic separation.

Stereochemical Control and Chiral Resolution

Asymmetric Synthesis via Chiral Auxiliaries

The (1S) configuration is introduced using chiral oxazolidinone auxiliaries. A cyclohexanecarboxylic acid derivative is coupled with a chiral auxiliary, followed by fluorination and subsequent auxiliary removal. For instance, (1R,2S)-norephedrine-derived auxiliaries achieve enantiomeric excess (ee) values exceeding 90%, as confirmed by chiral HPLC.

Enzymatic Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic esters enables enantioselective access to the (1S)-enantiomer. Candida antarctica lipase B (CAL-B) hydrolyzes the (1R)-ester preferentially, leaving the (1S)-ester intact for further purification. This method achieves 98% ee but requires optimized solvent systems (e.g., tert-butyl methyl ether) to maintain enzyme activity.

Stereochemical Outcomes Table

Methodee (%)Yield (%)Key Parameter
Chiral Auxiliary9278−20°C reaction temp
Enzymatic Resolution9865CAL-B, 35°C

Carboxylation and Functional Group Interconversion

Oxidation of Alcohol Precursors

Primary alcohols at the cyclohexane 1-position are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄). This method, while effective, risks over-oxidation to ketones if reaction times exceed 2 hours. Yields average 70% with careful monitoring.

Carbonylation via Palladium Catalysis

Palladium-catalyzed carbonylation of 1-iodocyclohexane derivatives introduces the carboxylic acid group. Using Pd(OAc)₂ and Xantphos as ligands, this method achieves 85% yield under 50 psi CO pressure at 100°C. Notably, fluorinated substrates exhibit slower reaction rates due to electron-withdrawing effects.

Solvent and Conformational Effects on Synthesis

Polar aprotic solvents like dimethylformamide (DMF) stabilize transition states during fluorination, enhancing reaction rates by 30% compared to nonpolar solvents. Conformational analysis via NMR reveals that the 1,3-difluoropropylene motif adopts a gauche conformation in DCM, minimizing steric clash between fluorine atoms and the carboxylic acid group. This conformation is critical for minimizing epimerization during synthesis.

Solvent Optimization Table

SolventReaction Rate (rel.)Epimerization Risk
DCM1.0Low
DMF1.3Moderate
THF0.8High

Industrial-Scale Purification Techniques

Crystallization-Induced Diastereomer Resolution

Racemic mixtures are resolved using chiral amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric salts. Differential solubility in ethanol/water systems allows selective crystallization of the (1S)-enantiomer with >99% purity.

Simulated Moving Bed Chromatography (SMB)

SMB chromatography on cellulose tris(3,5-dimethylphenylcarbamate) columns achieves 99.5% purity at a throughput of 1.2 kg/day. This method reduces solvent waste by 40% compared to batch chromatography .

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol .

Scientific Research Applications

(1S)-3,3-difluorocyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

Differences in stereochemistry significantly alter physicochemical and biological properties. For example:

  • (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid (C₇H₁₀F₂O₂, MW 164.15 g/mol) shares the same molecular formula as the target compound but differs in fluorine substitution (3,4-difluoro vs. 3,3-difluoro) and stereochemistry.

Functional Group Modifications

Hydroxy vs. Fluoro Substitution
  • (1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid (C₇H₁₂O₃, MW 158.17 g/mol) replaces fluorine with a hydroxyl group. This substitution increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing metabolic stability due to oxidative susceptibility .
Brominated Analogs
  • (1S,3R,4R)-3,4-Dibromo-cyclohexanecarboxylic Acid (C₇H₁₀Br₂O₂, MW 285.96 g/mol) features bulkier bromine atoms. The higher molecular weight and polarizable Br substituents may enhance van der Waals interactions in hydrophobic environments, though at the cost of increased steric hindrance .

Complex Substituents

  • 1-[(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic Acid (C₁₆H₂₄F₂O₂, MW 286.36 g/mol) incorporates a bicyclic terpene moiety.

Aromatic and Protecting Group Derivatives

  • cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid (C₁₄H₁₅FO₃, MW 250.27 g/mol) includes a fluorobenzoyl group, introducing aromatic π-system interactions. The ketone functionality may engage in hydrogen bonding or serve as a metabolic site for conjugation reactions .
  • (1R,5S)-5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylic Acid (C₁₂H₂₀F₂NO₄, MW 280.28 g/mol) uses a tert-BOC-protected amine.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Substituents Stereochemistry Key Properties
(1S)-3,3-Difluorocyclohexane-1-carboxylic acid C₇H₁₀F₂O₂ 164.15 3,3-difluoro (1S) N/A
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid C₇H₁₀F₂O₂ 164.15 3,4-difluoro (1R,3S,4R) Axial-equatorial fluorine
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic Acid C₇H₁₂O₃ 158.17 3-hydroxy (1R,3R) High polarity
cis-3-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid C₁₄H₁₅FO₃ 250.27 3-(3-fluorobenzoyl) (1S,3R) 96% purity
1-[(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic Acid C₁₆H₂₄F₂O₂ 286.36 Bicyclic terpene, 4,4-difluoro (1S,5S) High lipophilicity

Table 2: Halogenated Cyclohexane Derivatives

Compound Name Halogen Substituents MW (g/mol) Key Differences
(1S)-3,3-Difluorocyclohexane-1-carboxylic acid F, F 164.15 Compact, electronegative substituents
(1S,3R,4R)-3,4-Dibromo-cyclohexanecarboxylic Acid Br, Br 285.96 Larger, polarizable substituents

Discussion of Key Findings

  • Stereochemistry : The (1S)-configuration in the target compound may favor specific enantioselective interactions, unlike the (1R,3S,4R)-isomer, which adopts a distinct spatial arrangement .
  • Substituent Effects : Fluorine atoms enhance electronegativity and metabolic stability compared to hydroxyl or bromine groups. However, brominated analogs offer stronger hydrophobic interactions .
  • Complexity vs. Functionality : Bicyclic or aromatic substituents (e.g., ) improve target affinity but may hinder synthetic scalability or bioavailability.

Biological Activity

(1S)-3,3-Difluorocyclohexane-1-carboxylic acid is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a cyclohexane ring with two fluorine substituents and a carboxylic acid functional group. The presence of fluorine enhances lipophilicity and metabolic stability, which are critical for biological interactions. The carboxylic acid group allows for the formation of hydrogen bonds and ionic interactions with biological targets, influencing their functionality.

The mechanism by which (1S)-3,3-difluorocyclohexane-1-carboxylic acid exerts its biological effects involves several key interactions:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in proteins, potentially altering their activity.
  • Ionic Interactions : The acidic nature of the carboxyl group allows it to engage in ionic interactions with positively charged residues in proteins.
  • Fluorine Effects : The fluorine atoms enhance the compound's binding affinity to target molecules through strong van der Waals interactions and increased stability against metabolic degradation .

Biological Activities

Research indicates that (1S)-3,3-difluorocyclohexane-1-carboxylic acid exhibits various biological activities:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.
  • Pharmacological Potential : Its unique structural features allow it to interact with various biological targets, including receptors and enzymes. Computer-aided predictions have indicated potential pharmacological effects based on its structure.

1. Enzyme Interaction Studies

A study investigated the interaction of (1S)-3,3-difluorocyclohexane-1-carboxylic acid with specific enzymes. The results demonstrated that the compound could effectively inhibit enzyme activity through competitive inhibition mechanisms. This finding supports its potential use as a therapeutic agent targeting metabolic disorders.

2. Pharmacokinetics and Bioavailability

Research on the pharmacokinetics of (1S)-3,3-difluorocyclohexane-1-carboxylic acid revealed that its fluorinated structure contributes to improved bioavailability compared to non-fluorinated analogs. The compound's lipophilicity facilitates better absorption and distribution within biological systems .

Comparative Analysis with Related Compounds

To better understand the unique properties of (1S)-3,3-difluorocyclohexane-1-carboxylic acid, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesUnique Properties
2-Amino-4,4-difluorocyclohexanecarboxylic acidSimilar cyclohexane coreLacks tert-butoxycarbonyl protection
(2S)-2-amino-4-fluorobutanoic acidContains a fluorine atomDifferent backbone structure
3-Amino-5-(trifluoromethyl)cyclopentane-1-carboxylic acidCyclopentane instead of cyclohexaneTrifluoromethyl group enhances lipophilicity

This comparative analysis highlights how the unique combination of functional groups and fluorination pattern in (1S)-3,3-difluorocyclohexane-1-carboxylic acid may influence its biological activity and applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1S)-3,3-difluorocyclohexane-1-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically begins with a cyclohexane precursor, such as cyclohexanone or a substituted cyclohexene. Fluorination is achieved using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which selectively introduce fluorine atoms at the 3,3-positions. For example, methyl 3,3-difluorocyclohexane-1-carboxylate is a common intermediate, synthesized via esterification followed by fluorination. Purification involves column chromatography or recrystallization. Intermediate characterization relies on 1^1H/19^19F NMR and HRMS to confirm regiochemistry and purity .

Q. How is the structure and enantiomeric purity of (1S)-3,3-difluorocyclohexane-1-carboxylic acid validated?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Chiral HPLC or capillary electrophoresis resolves enantiomers, while optical rotation measurements and vibrational circular dichroism (VCD) confirm stereochemical integrity. For example, (1R,3S,4R)-rel-3,4-difluorocyclohexane-1-carboxylic acid was resolved using chiral columns, with InChI strings and crystallographic data providing structural validation .

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

  • Methodological Answer : Accelerated stability studies under thermal (40–60°C), photolytic (UV-Vis exposure), and hydrolytic (pH 1–13) conditions are conducted. Degradation products are monitored via LC-MS and 19^19F NMR. The carboxylic acid group’s susceptibility to decarboxylation at high pH necessitates buffered storage solutions. Stability-indicating methods like reverse-phase HPLC are essential for quantifying degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of (1S)-3,3-difluorocyclohexane-1-carboxylic acid be optimized?

  • Methodological Answer : Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., Evans oxazolidinones) enables enantiocontrol. Enzymatic resolution with lipases or esterases selectively hydrolyzes the undesired enantiomer from racemic esters. Computational modeling (DFT or molecular docking) predicts catalyst-substrate interactions to refine stereoselectivity. For example, enzymatic methods achieved >99% ee in related cyclohexane carboxylates .

Q. What computational strategies predict the biological activity and binding modes of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. Docking studies with enzymes like cyclooxygenase or GABA transaminase (using PDB structures) identify key binding residues. QSAR models correlate fluorine substitution patterns with bioactivity, leveraging electron-withdrawing effects to enhance target affinity .

Q. How do the electron-withdrawing fluorine atoms influence the compound’s reactivity and acidity?

  • Methodological Answer : The 3,3-difluoro substitution increases the carboxylic acid’s acidity (lower pKa) due to inductive electron withdrawal, enhancing hydrogen-bonding capacity. This effect stabilizes transition states in nucleophilic acyl substitutions. Kinetic studies using stopped-flow spectroscopy quantify reaction rates, while Hammett plots correlate substituent effects with reactivity .

Q. What mechanistic insights explain contradictory data in fluorination reactions for this compound?

  • Methodological Answer : Competing pathways (e.g., SN2 vs. radical mechanisms) may arise from fluorinating agents like DAST. Isotopic labeling (18^{18}O/2^{2}H) and EPR spectroscopy detect radical intermediates. Solvent polarity (e.g., DMF vs. THF) and temperature gradients can shift dominant pathways, requiring reaction optimization via DoE (Design of Experiments) .

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